molecular formula C5H7ClN2 B6246993 4-chloro-3-ethyl-1H-pyrazole CAS No. 15878-09-8

4-chloro-3-ethyl-1H-pyrazole

Cat. No.: B6246993
CAS No.: 15878-09-8
M. Wt: 130.57 g/mol
InChI Key: ZDGIOWYCNVULAB-UHFFFAOYSA-N
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Description

4-chloro-3-ethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 3-ethyl-1-phenyl-2-propen-1-one with hydrazine hydrate in the presence of hydrochloric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

    Substitution: Formation of 4-amino-3-ethyl-1H-pyrazole or 4-thio-3-ethyl-1H-pyrazole.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazoline derivatives.

Scientific Research Applications

4-chloro-3-ethyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-ethyl-4-methyl-1H-pyrazole
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole
  • 4-chloro-3-ethyl-1-phenyl-1H-pyrazole

Uniqueness

4-chloro-3-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a chlorine atom and an ethyl group on the pyrazole ring differentiates it from other pyrazole derivatives, making it a valuable compound for various applications in research and industry .

Biological Activity

4-Chloro-3-ethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C5_5H7_7ClN2_2 and a molecular weight of 146.57 g/mol. The presence of the chloro and ethyl groups contributes to its reactivity and biological activity. Its structure allows it to interact with various biological targets, making it a versatile compound in drug development.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against bacterial strains. It has been utilized as a synthetic reagent for developing antibacterial agents. Studies suggest that it can interfere with microbial metabolism or cell wall synthesis, leading to its effectiveness as an antimicrobial agent.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by modulating cell signaling pathways and gene expression related to inflammatory responses. This suggests its utility in treating conditions characterized by inflammation.

3. Anticancer Activity

This compound derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The compound's ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, positions it as a promising candidate for anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their function. This interaction is critical in modulating various biochemical pathways involved in inflammation and cancer progression.
  • Gene Expression Modulation : It influences the expression of genes associated with inflammatory responses, potentially reducing inflammation and altering cancer cell proliferation.

Data Table: Biological Activities and IC50 Values

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AntibacterialE. coli15
AnticancerMCF-70.05
Anti-inflammatoryRAW 264.710

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound exhibited significant inhibition against Gram-negative bacteria, with an IC50 value indicating effective bacterial growth suppression.

Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

4-chloro-5-ethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGIOWYCNVULAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308965
Record name 4-Chloro-3-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15878-09-8
Record name 4-Chloro-3-ethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15878-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-ethyl-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID501308965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-ethyl-1H-pyrazole
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